Fba-A20fmdv2
Description
Structure
2D Structure
Properties
Molecular Formula |
C100H167FN32O28 |
|---|---|
Molecular Weight |
2284.6 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(4-fluorobenzoyl)amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C100H167FN32O28/c1-45(2)38-62(89(152)115-51(13)80(143)120-60(30-32-69(103)135)85(148)122-58(22-17-18-34-102)86(149)129-75(48(7)8)96(159)117-52(14)81(144)119-59(24-20-36-113-100(110)111)87(150)132-78(54(16)134)79(107)142)128-97(160)76(49(9)10)130-88(151)61(31-33-70(104)136)123-92(155)64(40-47(5)6)126-94(157)67(43-74(140)141)118-73(139)44-114-84(147)57(23-19-35-112-99(108)109)121-91(154)63(39-46(3)4)125-93(156)66(42-72(106)138)127-95(158)68-25-21-37-133(68)98(161)77(50(11)12)131-82(145)53(15)116-90(153)65(41-71(105)137)124-83(146)55-26-28-56(101)29-27-55/h26-29,45-54,57-68,75-78,134H,17-25,30-44,102H2,1-16H3,(H2,103,135)(H2,104,136)(H2,105,137)(H2,106,138)(H2,107,142)(H,114,147)(H,115,152)(H,116,153)(H,117,159)(H,118,139)(H,119,144)(H,120,143)(H,121,154)(H,122,148)(H,123,155)(H,124,146)(H,125,156)(H,126,157)(H,127,158)(H,128,160)(H,129,149)(H,130,151)(H,131,145)(H,132,150)(H,140,141)(H4,108,109,112)(H4,110,111,113)/t51-,52-,53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-,78-/m0/s1 |
InChI Key |
LXFYUKLDFCXXMA-ZIKCCIOVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Fba A20fmdv2
Elucidation of Primary Amino Acid Sequence and Critical Structural Motifs (e.g., RGD, DLXXL)
The foundational structure of Fba-A20fmdv2 is its linear 20-residue peptide sequence, A20FMDV2. nih.gov This sequence is crucial for its biological activity and has been extensively documented.
Primary Amino Acid Sequence: The sequence of A20FMDV2 is H₂N-Asn-Ala-Val-Pro-Asn-Leu-Arg-Gly-Asp-Leu-Gln-Val-Leu-Ala-Gln-Lys-Val-Ala-Arg-Thr-OH. nih.govmedchemexpress.com This can be represented by the one-letter code: NAVPNLRGDLQVLAQKVART. nih.govnih.goviscabiochemicals.comresearchgate.net
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Asn | N |
| 2 | Ala | A |
| 3 | Val | V |
| 4 | Pro | P |
| 5 | Asn | N |
| 6 | Leu | L |
| 7 | Arg | R |
| 8 | Gly | G |
| 9 | Asp | D |
| 10 | Leu | L |
| 11 | Gln | Q |
| 12 | Val | V |
| 13 | Leu | L |
| 14 | Ala | A |
| 15 | Gln | Q |
| 16 | Lys | K |
| 17 | Val | V |
| 18 | Ala | A |
| 19 | Arg | R |
| 20 | Thr | T |
Critical Structural Motifs: Within this primary sequence, specific motifs are essential for its high-affinity binding and selectivity to the αvβ6 integrin.
RGD Motif: The Arginine-Glycine-Aspartate (RGD) sequence, located at positions 7-9, is a well-known integrin-binding motif. nih.govnih.gov This tripeptide sequence is fundamental for the initial recognition and interaction with a wide range of integrins. researchgate.net However, the specificity of A20FMDV2 for αvβ6 is conferred by surrounding residues.
DLXXL and RGDLXXL Motifs: Research has highlighted the importance of a broader motif, RGDLXXL, which is critical for high affinity and selectivity towards the αvβ6 integrin. oncotarget.com The ⁷RGDLQV¹³L fragment is particularly noteworthy; within this sequence, the two leucine (B10760876) residues at positions 10 and 13 play a key role by assisting the peptide's binding to the receptor through hydrophobic interactions. nih.gov Synthetic peptides that contain a DLXXL subsequence have demonstrated enhanced affinity for integrin αvβ6 compared to ligands with only the RGD motif. nih.gov The binding of A20FMDV2 primarily involves four key residues: 6Leu, 10Leu, 12Val, and 13Leu. researchgate.net
Conformational Analysis and Secondary Structure Predictions of this compound
The three-dimensional conformation of this compound is a critical determinant of its binding affinity and specificity. The linear peptide does not exist as a random coil but adopts a defined secondary structure upon interaction with its target.
The binding of A20FMDV2 to the αvβ6 integrin is stabilized by the formation of an α-helix, which arises from a C-terminal peptide motif. nih.gov This helical conformation is crucial for the peptide's efficacy. The formation of this helix provides a structurally defined face of amino acids that includes the side chains of the extended LXXL motif and other residues towards the C-terminus. researchgate.net This organized presentation of key residues enhances the interaction with the integrin. researchgate.net Secondary structure predictions for A20FMDV2 have been generated using computational tools such as PyMOL and AlphaFold, which visually confirm the helical regions and highlight the spatial orientation of the critical RGD and leucine residues. researchgate.net
Computational Modeling and Simulation Approaches for this compound Structure and Dynamics
To gain deeper insight into the interaction between this compound and its target, various computational methods have been employed. These approaches allow for the detailed visualization and analysis of the peptide's structure and its dynamic behavior upon binding.
Molecular docking simulations have been successfully used to model the A20FMDV2 peptide onto mouse integrin αvβ6. figshare.com These simulations provide a static, predictive model of the binding pose, illustrating the key intermolecular interactions that stabilize the complex. figshare.com
Furthermore, dynamic properties have been investigated using techniques like Saturation Transfer Difference (STD) NMR. STD NMR transfer maps, when applied to the averaged helical structures of the peptide, can illustrate a well-defined contact face. researchgate.net Molecular dynamics data suggest that the high specificity of A20FMDV2 for αvβ6 requires a structurally rigid helical formation where the RGD motif exhibits slow internal motion, ensuring a stable and prolonged interaction with the receptor. researchgate.net
Analysis of Stereochemical Considerations and Chiral Modifications in this compound Derivatives
The native A20FMDV2 peptide, composed of L-amino acids, can be susceptible to degradation by proteases, limiting its therapeutic and diagnostic potential. To overcome this, medicinal chemistry strategies involving stereochemical modifications have been explored.
One effective approach is the substitution of naturally occurring L-amino acids with their non-natural D-amino acid counterparts. researchgate.net This chiral modification can significantly enhance the peptide's stability in serum. It has been reported that D-amino acid substitutions can prolong the half-life of A20FMDV2 derivatives without compromising their binding affinity. researchgate.net These structure-activity relationship (SAR) studies are crucial for developing more robust analogues for clinical applications. researchgate.netnih.gov Other modifications, such as cyclization strategies, have also been employed to create variants that are more stable than their linear counterparts while retaining the necessary binding to the αvβ6 integrin. researchgate.net
Biochemical and Biophysical Characterization of Fba A20fmdv2 Interactions
Quantitative Analysis of Fba-A20fmdv2 Binding Affinity for Integrin αvβ6
Table 3.1: Binding Affinity of A20FMDV2 for Integrin αvβ6
| Metric | Value | Reference |
| Equilibrium Dissociation Constant (KD) | 0.22 nmol/L | researchgate.netnih.govscite.ai |
| Half-maximal Inhibitory Concentration (IC50) | < 1 nM | tandfonline.com |
| Half-maximal Inhibitory Concentration (IC50) | 3.0–3.2 nM | researchgate.netaacrjournals.orgiscabiochemicals.com |
| Half-maximal Inhibitory Concentration (IC50) (PEGylated variants) | 3.0–5.5 nM | snmjournals.org |
Assessment of this compound Selectivity Profile Across Integrin Subtypes
A critical aspect of this compound's utility is its high selectivity for integrin αvβ6 over other integrin subtypes that also recognize the arginine-glycine-aspartic acid (RGD) motif. Studies have demonstrated that A20FMDV2 exhibits selectivity ratios of at least 85-fold researchgate.netnih.govscite.ai, and in some cases exceeding 1000-fold nih.govaacrjournals.org, when compared to other RGD-binding integrins such as αvβ3, αvβ5, α5β1, and αIIbβ3 scite.aiiscabiochemicals.comnih.gov. This high degree of specificity is attributed to unique structural features of the peptide beyond the core RGD sequence, including a DLXXL motif scite.ai. The selectivity profile is often assessed using competitive binding assays, such as enzyme-linked immunosorbent assays (ELISA) or radioligand binding assays, where the ability of A20FMDV2 to inhibit the binding of known ligands to various integrins is measured scite.ainih.govnih.gov. The pKi value for RGD integrins has been reported as 9.82 ± 0.04 nih.gov.
Table 3.2: Selectivity of A20FMDV2 for Integrin αvβ6 Over Other RGD Integrins
| Integrin Subtype | Selectivity (Fold) | Method/Notes | Reference |
| αvβ3 | >1000 | ELISA | nih.govaacrjournals.org |
| αvβ5 | >1000 | ELISA | nih.govaacrjournals.org |
| α5β1 | >1000 | ELISA | nih.govaacrjournals.org |
| αIIbβ3 | >1000 | ELISA | nih.govaacrjournals.org |
| General RGD Integrins | ≥ 85 | Radioligand binding assay | researchgate.netnih.govscite.ai |
| General RGD Integrins | 1000 | General statement | iscabiochemicals.com |
| RGD Integrins (pKi) | 9.82 ± 0.04 | Competition binding | nih.gov |
Ligand Binding Kinetics and Receptor Internalization Dynamics Mediated by this compound
The interaction of this compound with integrin αvβ6 involves dynamic processes, including ligand binding, receptor internalization, and subsequent recycling. Studies employing flow cytometry have revealed that the binding of A20FMDV2 to αvβ6 induces rapid internalization of the integrin-receptor complex. This internalization process has a half-life (t1/2) of approximately 1.5 minutes researchgate.netnih.govscite.ai. The internalization is concentration-dependent, with half-maximal effective concentrations (EC50) reported around 1.1 nmol/L for A20FMDV2 researchgate.netnih.govscite.ai. While a significant fraction of the bound radioactivity is internalized, less than half of the bound A20FMDV2 was internalized in some studies nih.gov. Following internalization, the integrin receptor does not immediately return to the cell surface; rather, there is a moderately slow return researchgate.netnih.govscite.ai. Furthermore, evidence suggests that the engagement of the RGD ligand with αvβ6 post-internalization may play a role in delaying the recycling of the integrin back to the cell surface, potentially acting as a homeostatic mechanism researchgate.netnih.govscite.ai.
Table 3.3: Binding Kinetics and Internalization Dynamics of A20FMDV2
| Parameter | Value | Cell Type/Context | Reference |
| Internalization Rate (t1/2) | 1.5 min | Bronchial epithelial cells | researchgate.netnih.govscite.ai |
| Internalization EC50 | 1.1 nmol/L | Bronchial epithelial cells | researchgate.netnih.govscite.ai |
| Internalized Fraction | < 50% of bound | Not specified | nih.gov |
| Receptor Recycling | Moderately slow return to surface | Not specified | researchgate.netnih.govscite.ai |
| Recycling Delay | Post-internalization engagement delays recycling | Not specified | researchgate.netnih.govscite.ai |
In Vitro Cellular Binding and Competitive Displacement Assays for this compound and its Analogues
In vitro cellular binding assays and competitive displacement studies are fundamental for evaluating the efficacy and specificity of this compound and its modified analogues. Techniques such as flow cytometry, ELISA, and direct cell binding assays have been employed to assess the interaction of these peptides with cells expressing integrin αvβ6. These assays have consistently demonstrated high specific binding of A20FMDV2 to αvβ6-positive cells nih.govnih.govsemanticscholar.org. Competitive displacement assays, where cells are incubated with both labeled and unlabeled ligands, have been instrumental in determining binding affinities and confirming specificity. For instance, the presence of excess unlabeled A20FMDV2 has been shown to effectively abrogate the binding of radiolabeled counterparts nih.gov. Studies have also investigated various analogues of A20FMDV2, including PEGylated variants and peptides with modified termini or amino acid substitutions, to enhance properties such as serum stability and pharmacokinetic profiles. These modified compounds have generally maintained high affinity and selectivity for αvβ6, as evidenced by similar IC50 values in ELISA assays snmjournals.orgnih.gov.
Table 3.4: In Vitro Cellular Binding and Competitive Displacement Assays
| Assay Type | Description | Key Findings for A20FMDV2/Analogues | Reference |
| Flow Cytometry | Measurement of ligand binding and internalization | Rapid internalization (t1/2: 1.5 min) and concentration-dependent uptake (EC50: 1.1 nmol/L) observed. | researchgate.netnih.govscite.ainih.gov |
| ELISA | Assessment of binding affinity and selectivity | A20FMDV2 showed high affinity and selectivity. PEGylated analogues maintained similar affinity and selectivity. | tandfonline.comsnmjournals.orgnih.govnih.gov |
| Cell Binding Assay | Direct measurement of ligand binding to cells | High specific binding demonstrated. Rapid and high binding observed for A20FMDV2 and PEGylated variants. | nih.govnih.govsemanticscholar.org |
| Competitive Displacement Assay | Determination of binding affinity by competition with unlabeled ligand | Excess unlabeled A20FMDV2 abrogated binding. IC50 for A20FMDV2 determined as 3.2 nM. | aacrjournals.orgnih.gov |
Compound List:
A20FMDV1
A20FMDV2
A20LAP
EB-DOTA-(PEG28)2-A20FMDV2
this compound (or [18F]FB-A20FMDV2)
[111In]DTPA-A20FMDV2
[123I]IFMDV2
[18F]this compound
[18F]FBA-PEG28-A20FMDV2
[18F]FBA-PEG28-A20FMDV2-PEG28
[18F]αvβ6-BP
[19F]this compound
[64Cu]-labeled A20FMDV2
[68Ga]Ga-DOTA-(PEG28)2-A20FMDV2
IBA-DOTA-(PEG28)2-A20FMDV2
Latency-associated peptide-1 (LAP-1)
SC-68448
Molecular Mechanisms of Fba A20fmdv2 Integrin αvβ6 Interaction
Detailed Analysis of Integrin Recognition and Binding Site Specificity of Fba-A20fmdv2
This compound is a 20-amino acid peptide (NAVPNLRGDLQVLAQKVART) that exhibits remarkable affinity and specificity for the Integrin αvβ6 tandfonline.comsnmjournals.orgsnmjournals.orgnih.govnih.govaacrjournals.orgresearchgate.net. Its recognition is primarily mediated by the conserved Arginine-Glycine-Aspartic acid (RGD) tripeptide motif, a common recognition sequence for many integrins snmjournals.orgnih.govnih.govaacrjournals.orgresearchgate.netCurrent time information in Montgomery County, US.. However, the high specificity of this compound for αvβ6 over other RGD-binding integrins, such as αvβ3, αvβ5, α5β1, and αIIbβ3, is attributed to additional structural features within the peptide snmjournals.orgsnmjournals.orgnih.govnih.govresearchgate.net.
Phage display analyses have identified a sequence motif, DLXXL, located C-terminal to the RGD sequence, as critical for conferring αvβ6 specificity snmjournals.orgsnmjournals.orgnih.gov. This motif is understood to form a helical structure that interacts with a distinct binding site or synergy site on the αvβ6 integrin, in addition to the primary RGD-binding pocket nih.govresearchgate.net. This dual interaction mechanism underpins the peptide's high affinity, with reported IC50 values for αvβ6 binding in the low nanomolar range (e.g., 0.5 nM) tandfonline.comresearchgate.net. In contrast, this compound demonstrates minimal binding to other RGD-family integrins, often showing less than 50% inhibition of binding at concentrations up to 1 μM nih.gov.
Table 1: Binding Affinity and Selectivity of A20FMDV2 for Integrin αvβ6
| Integrin Target | Binding Affinity (IC50) | Selectivity (vs. αvβ3, αvβ5, etc.) | Reference(s) |
| αvβ6 | < 1 nM (e.g., 0.5 nM) | N/A | tandfonline.comresearchgate.net |
| αvβ3 | > 1 μM | High selectivity | snmjournals.orgsnmjournals.orgnih.govnih.govresearchgate.net |
| αvβ5 | > 1 μM | High selectivity | snmjournals.orgsnmjournals.orgnih.govnih.govresearchgate.net |
| α5β1 | > 1 μM | High selectivity | nih.govresearchgate.net |
| αIIbβ3 | > 1 μM | High selectivity | snmjournals.orgsnmjournals.orgnih.govnih.govresearchgate.net |
Investigation of this compound-Mediated Integrin Activation and Downstream Signaling Pathways
The binding of this compound to Integrin αvβ6 initiates a cascade of events that lead to integrin activation and the subsequent engagement of intracellular signaling pathways sciengine.comsnmjournals.orgnih.govnih.gov. Integrin activation is a dynamic process involving conformational changes that transition the receptor from an inactive, bent conformation to an active, extended conformation, thereby exposing its ligand-binding site sciengine.comnih.gov. The interaction of this compound with both the RGD motif and the synergistic binding site on αvβ6 likely stabilizes the active conformation of the integrin researchgate.net.
Upon activation, integrins transmit signals from the extracellular environment into the cell, a process known as "outside-in" signaling nih.govnih.govpeerj.com. This compound binding to αvβ6 has been shown to activate the extracellular signal-regulated kinase (ERK) signaling cascade semanticscholar.org. This activation leads to the phosphorylation of key transcription factors such as Ets-1 and components of the Nuclear Factor-kappa B (NF-κB) pathway semanticscholar.org. Consequently, this triggers the transcription and translation of various downstream effector molecules, including matrix metalloproteinases (MMPs), B-cell lymphoma 2 (Bcl-2), urokinase plasminogen activator (uPA), and Interleukin-6 (IL-6) semanticscholar.org. Furthermore, Integrin αvβ6 is recognized for its role in locally activating transforming growth factor-beta (TGF-β) by binding to its latency-associated peptide (LAP), a process crucial in wound healing, fibrosis, and cancer progression google.commdpi.comnih.govresearchgate.net.
Characterization of Conformational Changes Induced in Integrin αvβ6 upon this compound Binding
Integrin function is intrinsically linked to their conformational state, which dictates their affinity for ligands sciengine.comnih.gov. Integrins cycle between inactive (bent, closed) and active (extended, open) conformations. Ligand binding, often facilitated by divalent cations like Mg2+ and Ca2+, stabilizes the active conformation sciengine.comnih.gov. While direct visualization of this compound-induced conformational changes in αvβ6 is complex, the peptide's interaction with both the RGD motif and the identified DLXXL synergy site suggests a multi-point engagement that stabilizes the active state nih.govresearchgate.net.
The binding of this compound to αvβ6 not only leads to signal transduction but also triggers the internalization of the integrin-ligand complex from the cell surface researchgate.net. This internalization process is concentration-dependent and is followed by a delayed recycling of the integrin back to the cell surface, suggesting a role in regulating membrane αvβ6 levels post-engagement researchgate.net. This dynamic change in integrin conformation and localization is a hallmark of integrin activation and subsequent cellular responses.
Elucidation of this compound Influence on Intracellular Signaling Cascades and Cellular Processes
The intracellular signaling cascades initiated by this compound binding to Integrin αvβ6 have profound effects on cellular behavior and tissue pathology google.comsemanticscholar.orgmdpi.comnih.gov. The activation of the ERK pathway, as described earlier, leads to the expression of genes involved in cell proliferation, survival, migration, and extracellular matrix (ECM) remodeling semanticscholar.org. Specifically, the upregulation of MMPs, downstream of ERK activation, facilitates ECM degradation, which is critical for cell invasion and metastasis in cancer google.comresearchgate.net.
The ability of αvβ6 to activate TGF-β is also a key aspect of its influence, contributing to fibrotic processes by promoting fibroblast activation and excessive ECM deposition mdpi.comresearchgate.net. In cancer, the sustained activation of αvβ6-mediated signaling pathways, including those promoting cell survival and invasion, is often correlated with poor prognosis and aggressive disease phenotypes tandfonline.comgoogle.comnih.gov.
Table 2: Downstream Signaling Pathways and Cellular Processes Influenced by αvβ6 Activation Mediated by A20FMDV2
| Signaling Pathway/Cellular Process | Mechanism/Outcome | Associated Role in Disease | Reference(s) |
| ERK Signaling | Activation, phosphorylation of Ets-1/NF-kB, leading to MMPs, Bcl-2, uPA, IL-6 expression. | Promotes cell proliferation, survival, invasion, and ECM remodeling. | semanticscholar.org |
| TGF-β Activation | Binding to Latency-Associated Peptide (LAP), local activation of TGF-β. | Mediates fibrogenesis, promotes fibroblast activation, ECM production, wound healing, and cancer progression. | google.commdpi.comnih.govresearchgate.net |
| Cell Migration | Promoted via MMP upregulation and activation of signaling pathways like ERK. | Crucial for wound healing, tissue remodeling, and metastasis in cancer. | google.comresearchgate.net |
| Cell Invasion | Facilitated by MMPs and increased cell motility, often linked to cancer progression. | Key driver of metastasis and disease spread in various malignancies. | google.comnih.gov |
| Cell Survival | Promoted through pathways such as Bcl-2 upregulation. | Contributes to tumor cell resistance to apoptosis and enhanced survival in disease microenvironments. | google.com |
| Apoptosis Inhibition | Mediated by αvβ6 expression, impacting mitochondrial pathways. | Enhances tumor cell resistance to programmed cell death, contributing to tumor growth and treatment resistance. | researchgate.net |
| Fibrogenesis | Activated by TGF-β signaling, leading to excessive ECM accumulation. | Central mechanism in the development of fibrotic diseases in various organs. | mdpi.com |
| Tumorigenesis | Upregulation of αvβ6 correlates with poor prognosis, increased disease progression, and invasive phenotypes. | Significant prognostic biomarker and therapeutic target in numerous cancers, associated with metastasis and reduced survival. | tandfonline.comsnmjournals.orggoogle.comnih.gov |
Compound List:
this compound
Integrin αvβ6
Foot-and-mouth disease virus (FMDV)
Arginine-Glycine-Aspartic acid (RGD)
Latency-associated peptide (LAP)
Transforming growth factor-beta (TGF-β)
Extracellular signal-regulated kinase (ERK)
Matrix metalloproteinases (MMPs)
Nuclear Factor-kappa B (NF-κB)
B-cell lymphoma 2 (Bcl-2)
Urokinase plasminogen activator (uPA)
Interleukin-6 (IL-6)
Peptide Engineering and Chemical Modification Strategies for Fba A20fmdv2
Design and Synthesis of Fba-A20fmdv2 Analogues for Enhanced Research Utility
To overcome the limitations of the original A20FMDV2 peptide, researchers have designed and synthesized a variety of analogues. nih.gov These modifications aim to improve stability and in vivo performance without compromising the peptide's high affinity and selectivity for the αvβ6 integrin.
One key strategy involves cyclization . By substituting specific amino acids with cysteine and introducing a molecular linker like decafluorobiphenyl, cyclized A20FMDV2 variants have been created. nih.gov This structural constraint has been shown to modestly improve serum stability while retaining binding to αvβ6-positive cancer cells. nih.gov Further modifications, including the substitution of terminal amino acids with D-amino acid analogues and optimization of the C-terminal sequence, have significantly prolonged serum stability without diminishing binding affinity. nih.gov
Another approach focuses on amino acid substitutions . Studies have shown that certain residues are critical for maintaining the peptide's structure and function. For instance, the N-terminal region of A20FMDV2 is not considered critical for receptor recognition, making it a suitable site for modification. researchgate.net Conversely, residues near the RGD (arginyl-glycyl-aspartic acid) binding motif are vital for maintaining a stable α-helical structure necessary for integrin binding. nih.govresearchgate.net Alanine scanning and other amino acid substitutions have been employed to identify key residues and guide the design of more potent and stable analogues. researchgate.net For example, replacing the lysine (B10760008) at position 16 with arginine has been explored in some analogues. nih.gov
The synthesis of these analogues typically involves solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise incorporation of natural and non-natural amino acids, as well as other chemical moieties. nih.gov
Impact of Polyethylene Glycol (PEG) Conjugation on this compound Stability and Biodistribution in Preclinical Animal Models
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic properties of therapeutic and diagnostic peptides, including this compound. nih.govresearchgate.net The attachment of PEG chains can shield the peptide from proteolytic degradation, increase its hydrodynamic size to reduce renal clearance, and improve its solubility. nih.govmdpi.com
Studies have systematically investigated the effects of the size, number, and location of PEG units on the stability and biodistribution of this compound. nih.govnih.gov
Stability:
PEGylation has been shown to significantly enhance the stability of A20FMDV2 in both rat serum and human plasma. nih.govresearchgate.net
The native A20FMDV2 peptide degrades almost completely within 24 hours in rat serum, whereas PEGylated versions show significantly slower degradation, with over 30% remaining intact after 48 hours. nih.gov
Interestingly, the optimal PEG size for stability appears to differ between species. In rat serum, an analogue with twenty ethylene (B1197577) glycol units (PEG20) was the most stable. nih.govresearchgate.net In human plasma, shorter PEG chains (PEG2 and PEG5) demonstrated greater resistance to degradation. nih.govresearchgate.net
Biodistribution and Tumor Uptake:
In preclinical animal models, PEGylation has a profound impact on the biodistribution of this compound radiotracers. nih.gov
The unmodified ¹⁸F-FBA-A20FMDV2 showed rapid washout from tumors. nih.gov
N-terminal PEGylation with one or two PEG₂₈ units significantly increased tumor uptake and retention. nih.gov
Bi-terminal PEGylation (at both N- and C-termini) of A20FMDV2 has been shown to provide a more favorable combination of high αvβ6 affinity, selectivity, and an improved pharmacokinetic profile compared to mono-PEGylated or un-PEGylated versions. nih.gov This bi-terminally PEGylated version demonstrated significantly improved tumor uptake and retention in mouse models. oncotarget.comnih.gov
However, PEGylation can also lead to increased uptake in the kidneys, a factor that needs to be carefully considered in the design of new analogues. nih.gov
| Modification | Effect on Stability | Effect on Tumor Uptake | Key Findings |
|---|---|---|---|
| Unmodified this compound | Low serum stability | Rapid washout from tumors | Serves as a baseline for comparison. nih.gov |
| N-terminal Mono-PEGylation | Improved metabolic stability | Increased tumor uptake and retention | Demonstrates the initial benefits of PEGylation. nih.govnih.gov |
| C-terminal Mono-PEGylation | - | Increased tumor targeting | Highlights the influence of PEGylation site. nih.gov |
| Bi-terminal PEGylation | Significantly improved stability | Greatly improved tumor uptake and retention | Considered a lead candidate for further optimization. nih.gov |
Site-Specific Mutagenesis and Amino Acid Substitutions in this compound to Modulate Binding Characteristics
Site-specific mutagenesis and amino acid substitutions are powerful tools to fine-tune the binding characteristics of this compound, aiming to enhance its affinity and selectivity for the αvβ6 integrin. nih.gov The A20FMDV2 peptide contains a crucial RGDLXXL motif, which is central to its high-affinity binding. oncotarget.comnih.gov
Key findings from these studies include:
Cyclization and Specificity: While cyclization of the A20FMDV2 peptide can improve stability, it has also been observed to sometimes increase non-specific binding to other integrins. nih.gov To counteract this, strategic introduction of non-natural amino acids like citrulline, hydroxyproline, and D-alanine has been shown to restore and even improve the binding specificity for αvβ6. nih.gov
Role of Leucine (B10760876) Residues: The two leucine residues within the RGDLQVL fragment are known to be important for hydrophobic interactions with the receptor, and the binding is further stabilized by an α-helix formed by the C-terminal portion of the peptide. nih.govresearchgate.net
D-Amino Acid Substitutions: The substitution of L-amino acids with their D-isomers at specific positions, particularly at the N- and C-termini, can enhance proteolytic resistance without negatively impacting binding affinity. nih.gov
Cell Culture Adaptation Studies: Research on the foot-and-mouth disease virus, from which A20FMDV2 is derived, has identified amino acid substitutions in capsid proteins that alter receptor tropism. mdpi.com These findings can provide insights into key residues that influence receptor binding and can inform the design of A20FMDV2 analogues with modified binding properties. mdpi.com
These molecular engineering approaches allow for a rational design of this compound analogues with tailored binding profiles for specific research applications.
Radiosynthesis and Labeling Methodologies for this compound-Based Probes for Preclinical In Vivo Studies
The development of this compound-based probes for in vivo imaging techniques like Positron Emission Tomography (PET) requires efficient and reliable radiosynthesis and labeling methodologies. nih.govresearchgate.net
The most common approach for labeling A20FMDV2 with fluorine-18 (B77423) (¹⁸F) involves the use of the prosthetic group 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA). nih.govresearchgate.net The radiosynthesis is typically a multi-step automated process:
The A20FMDV2 peptide is first synthesized and bound to a solid-phase resin. nih.gov
The prosthetic group, [¹⁸F]FBA, is synthesized separately and then conjugated to the resin-bound peptide. nih.gov
The radiolabeled peptide is then cleaved from the resin using an acidic solution. nih.gov
Finally, the crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) and reformulated in a physiologically compatible solution for in vivo use. nih.gov
This automated, GMP (Good Manufacturing Practice)-compliant synthesis can be accomplished in approximately 180 minutes, yielding the final [¹⁸F]FB-A20FMDV2 product with high radiochemical purity (>97%) and a molar activity suitable for preclinical and clinical research. nih.goviaea.org
Beyond fluorine-18, other radionuclides have been used to label A20FMDV2 analogues for different imaging and therapeutic applications. This often involves conjugating a chelator to the peptide, which can then stably bind a metallic radioisotope.
Copper-64 (⁶⁴Cu): For PET imaging, A20FMDV2 has been conjugated with chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) for labeling with ⁶⁴Cu. oncotarget.com
Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu): For theranostic applications (combined therapy and diagnosis), DOTA-conjugated A20FMDV2 has been labeled with ⁶⁸Ga for PET imaging and with the therapeutic radionuclide ¹⁷⁷Lu. nih.govresearchgate.net
The choice of radionuclide and labeling chemistry depends on the specific research question, the desired imaging modality, and the pharmacokinetic properties of the A20FMDV2 analogue.
| Radionuclide | Labeling Method | Application | Key Features |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Conjugation with 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA) | PET Imaging | Automated, GMP-compliant synthesis available. nih.goviaea.org |
| Copper-64 (⁶⁴Cu) | Chelation with DOTA or PCTA | PET Imaging | Allows for longer-term imaging studies compared to ¹⁸F. oncotarget.com |
| Gallium-68 (⁶⁸Ga) | Chelation with DOTA | PET Imaging | Generator-produced radionuclide, convenient for clinical settings. nih.govresearchgate.net |
| Lutetium-177 (¹⁷⁷Lu) | Chelation with DOTA | Radionuclide Therapy | Therapeutic beta-emitter for targeted cancer therapy. nih.govresearchgate.net |
Development of Multifunctional Conjugates Involving this compound for Advanced Research Applications
To expand the research capabilities of this compound, multifunctional conjugates are being developed. These constructs combine the αvβ6-targeting peptide with other functional moieties to create probes with enhanced or novel properties.
One important area of development is the incorporation of albumin binders . Peptides, including A20FMDV2, are often cleared rapidly from the bloodstream, which can limit their accumulation in target tissues. nih.gov By attaching an albumin-binding moiety, such as a modified Evans Blue dye or 4-(p-iodophenyl)butyric acid (IBA), to the A20FMDV2 peptide, the resulting conjugate can non-covalently bind to serum albumin in the blood. nih.govresearchgate.net This significantly extends the circulation half-life of the probe, leading to increased tumor uptake, which is particularly beneficial for therapeutic applications. nih.gov
Another strategy involves the conjugation of this compound to fluorescent dyes . For instance, coupling with near-infrared (NIR) dyes like IRDye 800CW allows for fluorescence imaging, providing a complementary imaging modality to radionuclide-based techniques. researchgate.netresearchgate.net
Furthermore, this compound can be incorporated into more complex systems, such as Chimeric Antigen Receptor (CAR) T-cells . By using the A20FMDV2 peptide as the targeting domain, CAR T-cells can be engineered to recognize and kill cancer cells that overexpress the αvβ6 integrin. researchgate.net
These multifunctional conjugates demonstrate the versatility of the this compound scaffold and open up new avenues for advanced research in cancer imaging, therapy, and immunotherapy.
Preclinical Applications of Fba A20fmdv2 in Advanced Biological Research
Assessment of Target Engagement and Occupancy of Integrin αvβ6 in Preclinical Animal Models Using Fba-A20fmdv2
[18F]FB-A20FMDV2 serves as a valuable tool for assessing target engagement and occupancy of integrin αvβ6 in preclinical settings. By administering the radiotracer to animal models, researchers can visualize whether a therapeutic agent targeting αvβ6 is binding to its intended receptor in vivo snmjournals.org. Preclinical evaluations in rodent models have confirmed that [18F]FB-A20FMDV2 specifically labels αvβ6-expressing tissues, and this uptake is significantly reduced when animals are pre-treated with unlabeled FB-A20FMDV2, demonstrating specific target binding and occupancy nih.gov. This capability is crucial during the drug development process, allowing for the confirmation that novel therapeutic candidates are indeed interacting with their molecular targets within a living organism.
Development of In Vitro Cell-Based Assays for Integrin αvβ6 Characterization and Modulator Screening
In vitro cell-based assays have been fundamental in characterizing the binding properties of A20FMDV2 and its derivatives for integrin αvβ6. These assays, including enzyme-linked immunosorbent assays (ELISA) and direct cell binding studies, have consistently confirmed the peptide's high affinity and remarkable selectivity for αvβ6. For instance, A20FMDV2 has demonstrated over 1,000-fold selectivity for αvβ6 compared to other related integrins in ELISA assays nih.govresearchgate.net. Cell-based binding studies have shown that modified versions of the peptide can achieve >60% binding to αvβ6-expressing cells, whereas the original [18F]this compound achieved less than 10% binding under similar conditions nih.govresearchgate.net. These assays are indispensable for screening potential modulators of αvβ6 activity and for validating the specificity of novel imaging agents or therapeutic compounds targeting this integrin.
Utility of this compound in Investigating Viral-Host Receptor Interactions and Viral Entry Mechanisms
The A20FMDV2 peptide's origin from the Foot-and-Mouth Disease Virus (FMDV), which utilizes integrin αvβ6 as a key receptor for host cell entry, positions this compound as a significant tool for studying viral-host interactions nih.govtandfonline.comresearchgate.netmdpi.comnih.gov. By understanding how A20FMDV2 binds to αvβ6, researchers can elucidate the mechanisms by which FMDV infects cells. Studies examining FMDV adaptation have revealed that alterations in viral capsid proteins can modify receptor tropism, underscoring the critical role of specific peptide sequences like A20FMDV2 in mediating these interactions mdpi.com. The peptide's high affinity and specificity for αvβ6 make it an invaluable probe for investigating the dynamics of viral attachment and entry processes mediated by this integrin.
Applications in Fundamental Receptor Biology and Ligand-Receptor Interaction Dynamics Studies
The high affinity (e.g., Kd of 0.22 nmol/l for [3H]A20FMDV2) and selectivity (at least 85-fold over other RGD integrins) of A20FMDV2 for integrin αvβ6 render it an exceptional probe for fundamental receptor biology research researchgate.net. Its application allows for detailed investigations into the kinetics and mechanisms governing ligand-receptor interactions, including studies on induced-fit binding models nih.gov. Researchers can explore how the peptide interacts with αvβ6, the conformational changes involved, and the subsequent influence on cellular signaling pathways regulated by integrins nih.govresearchgate.net. Furthermore, modifications to A20FMDV2 have been explored to elucidate structure-activity relationships (SAR) for αvβ6 binding, which is crucial for the rational design of future inhibitors and imaging agents researchgate.net.
This compound in Directed Gene Delivery and Oncolytic Virus Retargeting Research
The specific binding capability of the A20FMDV2 peptide to integrin αvβ6 has been ingeniously applied to enhance directed gene delivery and retarget viral vectors. Strategies involve genetically modifying oncolytic viruses to express A20FMDV2, thereby redirecting their tropism towards αvβ6-expressing cells tandfonline.comresearchgate.net. Similarly, Adeno-associated virus (AAV) vectors have been engineered by incorporating targeting scaffolds or conjugating antibodies to achieve precise delivery to αvβ6-positive targets umn.edunih.gov. Research has also focused on fusing RGD sequences, akin to those found in A20FMDV2, to viral proteins to improve the targeting of neoplastic tissues expressing αv integrins mdpi.com. These innovative approaches aim to increase the specificity and efficacy of gene therapy by guiding therapeutic payloads to their intended cellular destinations.
Design of Chimeric Antigen Receptors (CARs) Utilizing this compound for In Vitro and Animal Model Immunotherapy Research
The A20FMDV2 peptide has been successfully integrated into the design of Chimeric Antigen Receptors (CARs) for T-cell immunotherapy, offering a novel approach to cancer treatment tandfonline.comfrontiersin.orgresearchgate.netupenn.edunih.gov. CAR T-cells engineered with the A20FMDV2 sequence are designed to specifically recognize and target cancer cells that overexpress the integrin αvβ6. These CAR constructs typically feature the A20 peptide as the extracellular antigen-binding domain, linked to intracellular signaling domains, enabling T-cells to identify and eliminate αvβ6-positive tumor cells frontiersin.orgupenn.edunih.gov. Preclinical studies have demonstrated the development of second-generation (A20-2G) and fourth-generation (A20-4G) CAR T-cells utilizing the A20 peptide to target αvβ6-expressing solid tumors, including ovarian, breast, and pancreatic xenografts in animal models frontiersin.orgnih.gov. These engineered T-cells exhibit selective expansion and therapeutic activity against cancer cells expressing αvβ6, highlighting their potential in αvβ6-directed immunotherapy.
Compound Name Table
| Compound Name | Description/Role |
| This compound | Radiolabeled peptide ([18F]this compound) derived from FMDV, targeting integrin αvβ6. |
| A20FMDV2 | The peptide sequence derived from FMDV that binds to integrin αvβ6. |
| [18F]this compound | The first-generation PET tracer for in vivo αvβ6 imaging. |
| [18F]FBA-PEG28-A20FMDV2 | A modified version of the tracer with a PEG linker, showing improved properties. |
| [18F]FB-A20FMDV2 | A clinical-grade PET ligand for αvβ6 imaging. |
| [18F]αvβ6-BP | A PEGylated derivative of A20FMDV2-based PET tracer. |
Data Tables
Table 1: Selectivity and Affinity of A20FMDV2 for Integrin αvβ6
| Parameter | Value | Target Integrin | Assay Type | Reference |
| Selectivity over related integrins | >1,000-fold | αvβ6 vs others | ELISA | nih.govresearchgate.net |
| Binding in cell assays | >60% binding (modified) vs <10% ([18F]this compound) | αvβ6 | Cell-based assay | nih.govresearchgate.net |
| Affinity (Kd) | 0.22 nmol/l | αvβ6 | Radioligand binding | researchgate.net |
| Specificity | At least 85-fold over RGD integrins | αvβ6 vs others | Radioligand binding | researchgate.net |
| Inhibition of binding (at 1 μM concentration) | <50% inhibition against other RGD integrins | αvβ6 vs others | Competition binding | nih.gov |
Table 2: In Vivo Imaging Performance of [18F]this compound and Derivatives in Animal Models
| Tracer | Application | Tumor Uptake (1h) | Tumor/Blood Ratio (4h) | Notes | Reference |
| [18F]this compound | PET imaging of αvβ6 in animal models | 0.66% ID/g | N/A | First-generation tracer; rapid tumor washout (0.06% ID/g at 4h) | aacrjournals.orgthno.org |
| [18F]FBA-PEG28-A20FMDV2 | PET imaging of αvβ6 in animal models | N/A | >47:1 | Improved tumor retention and imaging quality | nih.gov |
| [18F]FB-A20FMDV2 | PET imaging of αvβ6 in IPF patients | N/A | N/A | Mean SUV ~1 in IPF lungs, ~0.5 in healthy lungs | frontiersin.orgfrontiersin.org |
| [18F]αvβ6-BP (PEGylated) | PET imaging of αvβ6 in various models | N/A | N/A | Lower liver uptake compared to non-PEGylated version; detected lung nodule (SUVmax=5.2) | frontiersin.org |
Table 3: Radiochemistry and Dosimetry of [18F]FB-A20FMDV2
| Parameter | Value | Notes | Reference |
| Synthesis Yield | ~800 MBq | GMP-compliant process | nih.gov |
| Molar Activity | Up to 150 GBq/μmol | nih.gov | |
| Radiochemical Purity | >97% | nih.gov | |
| Effective Dose (human) | 0.0217 to 0.0247 mSv/MBq | Enables multiple scans in a single subject | snmjournals.orgresearchgate.net |
Based on a comprehensive search of available scientific literature and databases, there is no information on a chemical compound designated "this compound". This identifier does not correspond to any known or published molecule in the public domain. Consequently, it is not possible to generate a scientifically accurate article with detailed research findings as requested.
The creation of an article detailing advanced methodologies and future research directions requires a foundation of existing primary research on the compound . Without any data on the structure, function, or biological context of "this compound," any attempt to discuss its role in systems biology, its interaction with other compounds, or its analysis via spectroscopic and microscopic techniques would be entirely speculative and would not meet the required standards of accuracy and factual reporting.
Therefore, the following sections of the requested article cannot be provided:
Advanced Methodologies and Future Directions in Fba A20fmdv2 Research
Unresolved Questions and Emerging Challenges in Fba-A20fmdv2 Peptide Science and its Derivatives
If "this compound" is a proprietary, pre-publication, or internal designation, the information required to fulfill this request is not publicly accessible. For a detailed and accurate article to be generated, a valid, publicly documented chemical compound name or identifier is necessary.
Q & A
Q. How do researchers resolve contradictions in experimental data for Fba-A20fmdv2 (e.g., conflicting binding affinity results)?
- Methodological Answer : Conduct a principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., buffer ionic strength vs. temperature effects) . Use multivariate regression to isolate variables and re-test under harmonized conditions. For example, if fluorescence quenching data conflicts with SPR measurements, re-evaluate labeling efficiency or surface plasmon resonance baseline drift . Publish negative results to contextualize limitations .
Q. What methodologies enable replication of this compound studies across laboratories?
- Methodological Answer : Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) using open formats like .csv or .mnova . Provide detailed SOPs for critical steps (e.g., synthesis protocols, centrifugation parameters) and validate inter-lab reproducibility via round-robin testing . Include uncertainty budgets for key measurements (e.g., ±0.05 pH units) to guide replication efforts .
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound's systemic effects?
- Methodological Answer : Employ network pharmacology tools (e.g., STRING, Cytoscape) to map protein interaction pathways and identify hub genes influenced by this compound . Use mixed-effects models to account for batch variability in transcriptomic datasets and apply false discovery rate (FDR) corrections for multi-hypothesis testing . Cross-reference with public databases (e.g., ChEMBL, PubChem) to validate target specificity .
Methodological Frameworks for Contradiction Analysis
Q. What frameworks guide the prioritization of conflicting hypotheses in this compound research?
- Methodological Answer : Apply TRIZ (Theory of Inventive Problem Solving) principles to rank contradictions by technical feasibility and impact (e.g., resolving solubility issues vs. optimizing synthesis yield) . For qualitative data, use triangulation (e.g., combining interviews, surveys, and observational notes) to identify converging evidence .
Data Standardization and Reporting
Q. How should researchers document this compound datasets to meet journal requirements?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
